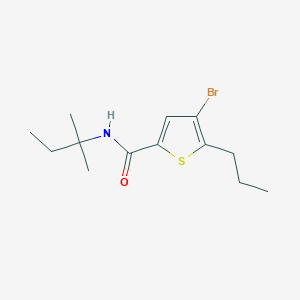
N-(2-methoxybenzyl)-4-(1-piperidinylmethyl)benzamide
Descripción general
Descripción
N-(2-methoxybenzyl)-4-(1-piperidinylmethyl)benzamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.199428076 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sigma Receptor Scintigraphy in Breast Cancer
N-(2-methoxybenzyl)-4-(1-piperidinylmethyl)benzamide, as a derivative, has been investigated for its potential in visualizing primary breast tumors in humans in vivo through sigma receptor scintigraphy. The compound, due to its preferential binding to sigma receptors overexpressed on breast cancer cells, offers a noninvasive method to assess tumor proliferation and could significantly impact the early detection and treatment of breast cancer (Caveliers et al., 2002).
Enantioselective Synthesis Applications
The compound's structural features facilitate its involvement in the enantioselective synthesis of piperidines from (S)-methylpyroglutamate. This showcases its utility in chemical synthesis, especially in producing compounds with significant pharmacological properties (Calvez, Chiaroni, & Langlois, 1998).
Solution Phase Library Synthesis
Its application extends to solution phase library synthesis, where derivatives serve as reagents for the N-protection of amidinonaphthol. This utility underscores its versatility in synthetic chemistry, particularly in facilitating the development of benzamidine-based libraries for drug discovery (Bailey et al., 1999).
Dopamine D(3) Receptor Ligands
Research has also explored the structural modifications of benzamide derivatives to identify features leading to dopamine D(3) receptor affinity. This work is critical in the design of compounds with potential therapeutic applications for neurological disorders (Leopoldo et al., 2002).
Imaging Breast Cancer
Another significant application is in imaging breast cancer using radioiodinated derivatives. The study of such derivatives, binding to sigma receptors, has potential implications in diagnosing and managing breast cancer, providing a noninvasive method to assess tumor presence and progression (John et al., 1999).
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-8-4-3-7-19(20)15-22-21(24)18-11-9-17(10-12-18)16-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWPHVUPBIRBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluoro-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4613774.png)
![methyl 4-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4613777.png)
![2-[(2-chlorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4613778.png)

![N-1,3-benzodioxol-5-yl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4613787.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4613794.png)
![7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4613803.png)

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B4613812.png)


![4-methyl-2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B4613838.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-propoxybenzamide](/img/structure/B4613848.png)
![N-[4-({2-[1-(3,5-dihydroxyphenyl)ethylidene]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B4613854.png)
